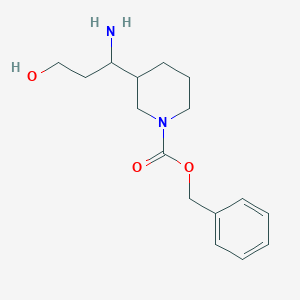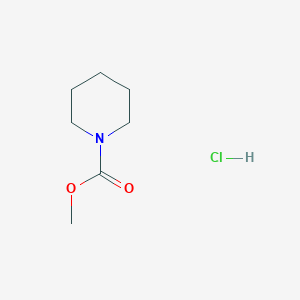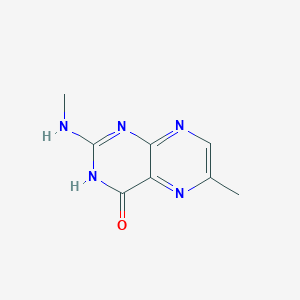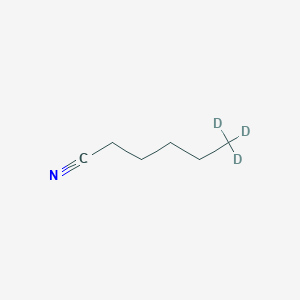![molecular formula C16H14ClNO2 B13947102 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is an organic compound with the molecular formula C16H14ClNO2. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride typically involves the acylation of 2-methyl-4-aminobenzoic acid with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride involves its ability to act as an acylating agent. The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters . This reactivity is due to the presence of the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s ability to act as an acylating agent makes it valuable in the synthesis of various organic molecules .
Propriétés
Formule moléculaire |
C16H14ClNO2 |
|---|---|
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl chloride |
InChI |
InChI=1S/C16H14ClNO2/c1-10-5-3-4-6-14(10)16(20)18-12-7-8-13(15(17)19)11(2)9-12/h3-9H,1-2H3,(H,18,20) |
Clé InChI |
UFKZQXMKNNRXQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)

![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)




![2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13947080.png)


